molecular formula C31H28N2O3 B1626241 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- CAS No. 92409-09-1

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-

Cat. No.: B1626241
CAS No.: 92409-09-1
M. Wt: 476.6 g/mol
InChI Key: NRDYAGBYAYPNAQ-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-: is a complex organic compound belonging to the spiro compounds family. Spiro compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core[_{{{CITATION{{{2{A novel chemoselective synthesis of 3H-spiroisobenzofuran-1,3 .... One common approach is the reaction of appropriate precursors under controlled conditions to form the spiro structure[{{{CITATION{{{2{A novel chemoselective synthesis of 3H-spiroisobenzofuran-1,3 .... For example, a palladium-catalyzed intermolecular tandem cyclization reaction can be used to construct the spirocyclic framework[{{{CITATION{{{_3{highly regioselective synthesis of 3 isochroman] scaffolds H-Spiro ...](https://www.rsc.org/suppdata/c6/ob/c6ob02802k/c6ob02802k1.pdf).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods[_{{{CITATION{{{_2{A novel chemoselective synthesis of 3H-spiroisobenzofuran-1,3 .... This requires careful optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Industry: : Use in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds include other spiro compounds and xanthene derivatives. These compounds may share some similarities in terms of reactivity and applications, but the presence of the methylpropylamino and phenylamino groups in this compound provides distinct chemical and biological properties.

List of Similar Compounds

  • Spiro(isobenzofuran-1(3H),9'-xanthen)-3-one, 3',6'-dihydroxy-

  • 3-(p-Tolyl)spiro[isobenzofuran-1(3H),4'-piperidine]

  • 3H-Spiro[isobenzofuran-1,3'-pyrazole] derivatives

Properties

IUPAC Name

2'-anilino-3'-methyl-6'-[methyl(propyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O3/c1-4-16-33(3)22-14-15-25-29(18-22)35-28-17-20(2)27(32-21-10-6-5-7-11-21)19-26(28)31(25)24-13-9-8-12-23(24)30(34)36-31/h5-15,17-19,32H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDYAGBYAYPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888242
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92409-09-1
Record name 3′-Methyl-6′-(methylpropylamino)-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92409-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092409091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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